![molecular formula C22H28N2O4S B2771739 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide CAS No. 1021073-38-0](/img/structure/B2771739.png)
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide
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Description
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Sulfonamide compounds have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For example, novel sulfonamide derivatives showed significantly higher antimicrobial activity compared to their parent compounds, indicating the potential of such molecules in developing new antimicrobial agents (Vanparia et al., 2010).
Interaction with Human Carbonic Anhydrases
Sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes. These studies have led to the identification of compounds with selective inhibition towards therapeutically relevant isozymes, providing a foundation for designing selective inhibitors for medical applications (Mader et al., 2011).
Applications in Organic Synthesis
Sulfonamide compounds have been utilized as intermediates in the synthesis of various organic molecules. For example, they have been employed in the rhodium-catalyzed cyanation of C-H bonds, demonstrating their utility in the synthesis of benzonitrile derivatives and highlighting their role in facilitating complex organic reactions (Chaitanya et al., 2013).
Structural Properties and Biological Interactions
The structural analysis of sulfonamide derivatives has provided insights into their binding modes and interactions with biological targets. For instance, studies on the binding of cycloalkylamino-1-carbonylbenzenesulfonamides to hCA II and hCA VII have revealed the importance of specific structural features for enzyme inhibition, offering valuable information for the design of new inhibitors (Buemi et al., 2019).
properties
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-13-28-21-11-10-19(14-16(21)3)29(26,27)23-18-9-8-17-7-6-12-24(20(17)15-18)22(25)5-2/h8-11,14-15,23H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTVVAOIUVLYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide |
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